molecular formula C11H13ClFNO2S B2841317 3-((2-Chloro-4-fluorobenzyl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 1021112-74-2

3-((2-Chloro-4-fluorobenzyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2841317
CAS No.: 1021112-74-2
M. Wt: 277.74
InChI Key: SHFBPYDXKVHOCA-UHFFFAOYSA-N
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Description

3-((2-Chloro-4-fluorobenzyl)amino)tetrahydrothiophene 1,1-dioxide is a synthetic organic compound of significant interest in medicinal and chemical research. This molecule features a tetrahydrothiophene 1,1-dioxide (sulfolane) scaffold, a privileged structure known for its high polarity and potential to improve aqueous solubility . The scaffold is functionalized with a 2-chloro-4-fluorobenzyl group via an amine linkage, a motif commonly found in the development of pharmacologically active compounds. This specific substitution pattern suggests its utility as a key intermediate or building block in drug discovery programs. The primary research value of this compound lies in its potential biological activity. Analogs containing the tetrahydrothiophene ring system have been investigated for a wide range of therapeutic applications. For instance, tetrahydrothiophene derivatives have been identified as potent antagonists for the adenosine A3 receptor, which is a target for treating various conditions including inflammation and cancer . Furthermore, similar structures have shown promise as inhibitors of quinone-dependent copper amine oxidase (CAO) and have demonstrated potent antifungal and antibacterial properties . The 2-chloro-4-fluorobenzyl moiety is a common feature in the design of bioactive molecules, as the halogen atoms can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly in the development of anticancer agents and antimicrobials . Its mechanism of action would be highly dependent on the specific biological target under investigation, but its structural features make it a versatile candidate for high-throughput screening and hit-to-lead optimization studies. This product is designated For Research Use Only and is strictly not for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2S/c12-11-5-9(13)2-1-8(11)6-14-10-3-4-17(15,16)7-10/h1-2,5,10,14H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFBPYDXKVHOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings and Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) on the benzylamino moiety increase stability but reduce solubility in nonpolar solvents.
  • Synthetic Flexibility : LDA-mediated routes enable diverse substitution patterns, though yields vary with steric hindrance (e.g., 35–80% in ).
  • Environmental Impact : Sulfolane’s persistence in groundwater highlights the need for assessing biodegradability of substituted derivatives like the target compound .

Q & A

Basic: What are the recommended synthetic routes for 3-((2-Chloro-4-fluorobenzyl)amino)tetrahydrothiophene 1,1-dioxide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
Synthesis typically involves a multi-step approach:

Alkylation : React tetrahydrothiophene derivatives with 2-chloro-4-fluorobenzyl halides under inert conditions.

Amination : Introduce the amino group via nucleophilic substitution, using ammonia or protected amines.

Oxidation : Convert the sulfoxide intermediate to the 1,1-dioxide using hydrogen peroxide or peracetic acid.
Optimization Tips :

  • Control temperature (0–5°C during amination to minimize side reactions).
  • Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility .
  • Monitor reaction progress via TLC or HPLC to terminate oxidation at the sulfone stage.

Basic: How should researchers characterize the molecular structure and purity of 3-((2-Chloro-4-fluorobenzyl)amino)tetrahydrothiophene 1,1-dioxide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., benzylic CH₂, tetrahydrothiophene ring protons) using ¹H and ¹³C NMR. The sulfone group causes deshielding (~3.0–4.0 ppm for adjacent protons) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Look for [M+H]⁺ peaks matching the theoretical mass (C₁₁H₁₂ClFNO₂S: 283.04 g/mol).
  • Elemental Analysis : Validate C, H, N, S content (±0.3% deviation).

Basic: What strategies enhance the aqueous solubility of this compound for in vitro assays?

Methodological Answer:

  • Salt Formation : Synthesize hydrochloride salts (e.g., using HCl in ethanol) to improve hydrophilicity .
  • Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.
  • pH Adjustment : Protonate the amino group at pH < 4 (pKa ~8–9) to increase ionization .

Advanced: How does the electronic configuration of the tetrahydrothiophene 1,1-dioxide core influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:
The sulfone group is a strong electron-withdrawing group (EWG), which:

  • Polarizes the C-S bond, increasing electrophilicity at the adjacent carbon.
  • Stabilizes transition states in SN2 reactions (e.g., with amines or thiols).
  • Reduces ring strain compared to non-oxidized tetrahydrothiophene, enabling regioselective functionalization .

Advanced: What in vitro assays are suitable for evaluating its bioactivity, and how should positive controls be selected?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorogenic substrates for kinases or proteases. Include staurosporine (broad-spectrum kinase inhibitor) as a positive control .
  • Receptor Binding Studies : Radiolabeled ligands (e.g., ³H-GABA for GABA receptors) with cold ligand competition.
  • Cytotoxicity Screening : Compare IC₅₀ values against doxorubicin in cancer cell lines (e.g., MCF-7, HepG2) .

Advanced: How can computational methods predict structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Focus on hydrogen bonding (NH of benzylamine) and hydrophobic contacts (chloro-fluorobenzyl group) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and sulfone dipole moment. Validate with leave-one-out cross-validation (R² > 0.7).

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

Methodological Answer:

  • Matrix Interference : Use solid-phase extraction (C18 columns) to isolate the compound from plasma proteins .
  • Detection Sensitivity : Employ LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 283 → 154).
  • Internal Standards : Deuterated analogs (e.g., d₄-benzyl group) correct for ionization variability .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution. Low oral absorption may explain efficacy gaps .
  • Metabolite Identification : Use ¹⁴C-labeled compound to track metabolic pathways (e.g., oxidation to 3-hydroxysulfolane analogs) .
  • Prodrug Design : Mask polar groups (e.g., amino) with acetyl or PEGylated moieties to enhance permeability .

Advanced: What safety protocols are recommended for handling this compound based on structural analogs?

Methodological Answer:

  • Toxicity Classification : Analogous sulfones (e.g., sulfolane) are classified as irritants. Use PPE (gloves, goggles) and fume hoods .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration .
  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation .

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